molecular formula C23H28N6O3 B2419372 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2380042-16-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2419372
CAS No.: 2380042-16-8
M. Wt: 436.516
InChI Key: PUAURRRHKGDXCK-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridazine ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyridazine Ring: This involves the cyclization of suitable precursors to form the pyridazine ring.

    Coupling Reactions: The pyrazole and pyridazine rings are then coupled with the piperidine ring through a series of reactions, including nucleophilic substitution and condensation reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-5-carbohydrazide: A compound with a similar pyrazole ring structure.

    3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanenitrile: Another compound with a similar heterocyclic ring system.

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of pyrazole, pyridazine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15(2)32-21-7-5-18(14-24-21)23(31)27-11-9-19(10-12-27)29-22(30)8-6-20(26-29)28-17(4)13-16(3)25-28/h5-8,13-15,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAURRRHKGDXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CN=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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